2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a thieno[3,2-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-2-methoxycarbonylthiophene with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the target compound .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process that involves the use of readily available starting materials and scalable reaction conditionsThe final product is purified through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as potassium carbonate, in a suitable solvent like ethanol or DMF.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thienopyrimidine derivatives can be formed.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the compound, which may have different biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It has been investigated for its potential as a kinase inhibitor, making it a promising candidate for the development of new anticancer drugs.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as organic semiconductors and optoelectronic devices .
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, it may modulate other signaling pathways, such as the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-2,4-dione: This compound shares the thienopyrimidine core but lacks the chlorine and trifluoromethyl groups.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar in structure but without the thiophene ring.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic structure but differ in the position of the nitrogen atoms and the presence of additional functional groups
Uniqueness
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and its ability to interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications .
Properties
CAS No. |
1254757-15-7 |
---|---|
Molecular Formula |
C7HCl2F3N2S |
Molecular Weight |
273.1 |
Purity |
95 |
Origin of Product |
United States |
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